
6-Methyl-8-((methylthio)methyl)ergoline (8beta)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-8-((metiltio)metil)ergolina (8beta) es un compuesto químico que pertenece a la familia de las ergolinas. Los derivados de la ergolina son conocidos por sus diversas actividades farmacológicas, incluida su utilización en el tratamiento de las migrañas y la enfermedad de Parkinson. Este compuesto en particular tiene una fórmula molecular de C17H22N2S y un peso molecular de 286,44 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-8-((metiltio)metil)ergolina (8beta) generalmente implica la alquilación de un precursor de la ergolina con un agente de alquilación metiltio. Las condiciones de reacción a menudo requieren una base como el hidruro de sodio o el carbonato de potasio para facilitar el proceso de alquilación. La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente seguiría principios similares a la síntesis a escala de laboratorio, con optimizaciones para el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metil-8-((metiltio)metil)ergolina (8beta) puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El átomo de azufre en el grupo metiltio puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir en condiciones específicas para modificar el núcleo de la ergolina.
Sustitución: El grupo metiltio se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como tioles, aminas o alcoholes para reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de la ergolina reducidos.
Sustitución: Diversos derivados de la ergolina sustituidos.
Aplicaciones Científicas De Investigación
6-Metil-8-((metiltio)metil)ergolina (8beta) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros derivados de la ergolina.
Biología: Se estudia por sus posibles efectos en los sistemas de neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-8-((metiltio)metil)ergolina (8beta) implica su interacción con varios objetivos moleculares, incluidos los receptores de dopamina y los receptores de serotonina. El compuesto puede modular la liberación de neurotransmisores y la actividad de los receptores, lo que lleva a sus efectos farmacológicos. Las vías exactas y los objetivos moleculares aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
Pergolida: Otro derivado de la ergolina utilizado en el tratamiento de la enfermedad de Parkinson.
Bromocriptina: Un derivado de la ergolina utilizado para tratar la hiperprolactinemia y la enfermedad de Parkinson.
Cabergolina: Se utiliza para tratar trastornos asociados con la hiperprolactinemia.
Singularidad
6-Metil-8-((metiltio)metil)ergolina (8beta) es única debido a su sustitución metiltio específica, que puede influir en sus propiedades farmacocinéticas y farmacodinámicas. Esta sustitución puede ofrecer ventajas en términos de selectividad y potencia en comparación con otros derivados de la ergolina .
Propiedades
Fórmula molecular |
C17H22N2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3 |
Clave InChI |
HEZLHSNBFOCKCQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


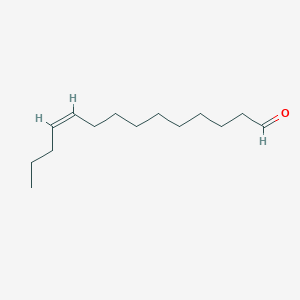
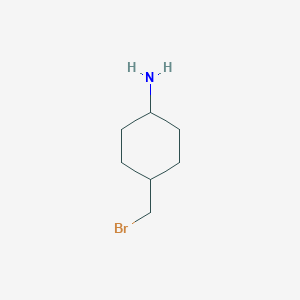
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
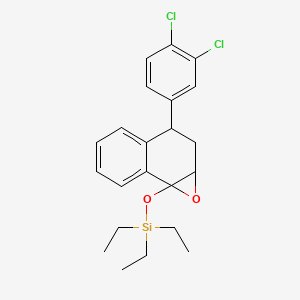

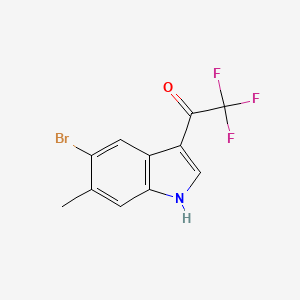
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

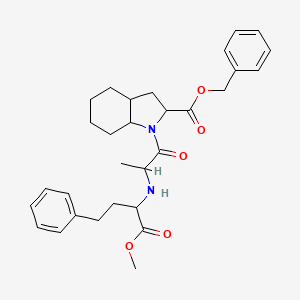
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
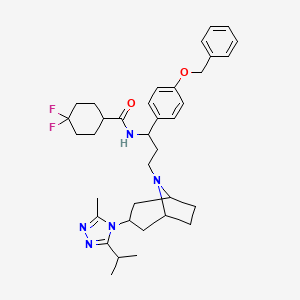
![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
